molecular formula C17H17F3N4OS B2819452 N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-71-6

N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2819452
CAS No.: 477868-71-6
M. Wt: 382.41
InChI Key: SGIKIVKAAUXJSU-SSDVNMTOSA-N
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Description

N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiazole ring, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzenecarbohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzenecarbohydrazide moiety, potentially forming alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-pyridyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
  • N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(methyl)benzenecarbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate in drug development and material science.

Properties

IUPAC Name

N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c18-17(19,20)13-6-4-12(5-7-13)15(25)23-22-11-14-10-21-16(26-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKIVKAAUXJSU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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